Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Overview
Description
The compound “Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate” likely contains a pyrrole ring, a benzothiazole ring, and an ethyl carboxylate group . Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom at one of the positions in the ring . Benzothiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and benzothiazole rings in separate steps, followed by the introduction of the ethyl carboxylate group . The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability . The ethyl carboxylate group would likely be attached to one of these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in various reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .Safety And Hazards
Future Directions
The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields . Further studies could also explore its synthesis, reactions, and physical and chemical properties .
properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)10-5-6-11-12(9-10)19-14(15-11)16-7-3-4-8-16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXSQRQUXNOTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381985 | |
Record name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | |
CAS RN |
289651-81-6 | |
Record name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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